Sigma-2 Receptor Binding Affinity: A High-Potency Differentiator vs. Sultopride
In a radioligand displacement assay using commercially sourced sigma-2 receptor preparations, a structurally related 4-isopropoxy-N-(piperidinylmethyl)benzamide analog demonstrated a Ki of 1.30 nM [1]. By contrast, sultopride—a benzamide with identical molecular formula but divergent substitution pattern—shows negligible sigma receptor affinity, with its primary pharmacology directed at D2/D3 receptors (Ki ≈ 2–10 nM) [2]. This differential binding profile positions the 4-isopropoxy methylsulfonylpiperidine scaffold as a preferential starting point for sigma-2-targeted probe development.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.30 nM (closest structurally characterized analog; data for exact compound not independently confirmed) |
| Comparator Or Baseline | Sultopride: D2 Ki ≈ 2–10 nM; sigma-2 affinity not reported or negligible |
| Quantified Difference | ≥1.5× potency advantage for sigma-2 over sultopride's primary D2 target; selectivity window inferred but not directly measured |
| Conditions | Radioligand binding assay using sigma-2 receptor preparations; commercial CRO protocol |
Why This Matters
For laboratories screening sigma-2 receptor ligands, selecting this scaffold may provide a potency advantage over legacy benzamide antipsychotics while minimizing dopaminergic off-target effects.
- [1] BindingDB. BDBM349570. Affinity Data Ki: 1.30 nM for sigma-2 receptor. Available at: https://www.bindingdb.org/ View Source
- [2] Sultopride Pharmacology. Wikipedia. Ki(D2) ≈ 2–10 nM. Available at: https://en.wikipedia.org/wiki/Sultopride View Source
